1,1,2-Trichloro-1,2,2-trimethyldisilane

Catalytic cleavage Monosilane recovery Hydrogen chloride

1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS 13528-88-6), also referred to as 1,1,2-trimethyltrichlorodisilane, is an organochlorodisilane with the molecular formula C₃H₉Cl₃Si₂ and molecular weight of 207.63 g/mol. This liquid compound features an asymmetric substitution pattern with three chlorine atoms and three methyl groups distributed across its Si-Si bond , exhibiting a density of 1.130±0.06 g/cm³ and a boiling point of 159.2°C at 760 mmHg.

Molecular Formula C3H9Cl3Si2
Molecular Weight 207.63 g/mol
CAS No. 13528-88-6
Cat. No. B089337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2-Trichloro-1,2,2-trimethyldisilane
CAS13528-88-6
Molecular FormulaC3H9Cl3Si2
Molecular Weight207.63 g/mol
Structural Identifiers
SMILESC[Si](C)([Si](C)(Cl)Cl)Cl
InChIInChI=1S/C3H9Cl3Si2/c1-7(2,4)8(3,5)6/h1-3H3
InChIKeyKTPJDYNQZVAFBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS 13528-88-6): Technical Specifications and Procurement-Ready Properties for Research and Industrial Synthesis


1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS 13528-88-6), also referred to as 1,1,2-trimethyltrichlorodisilane, is an organochlorodisilane with the molecular formula C₃H₉Cl₃Si₂ and molecular weight of 207.63 g/mol . This liquid compound features an asymmetric substitution pattern with three chlorine atoms and three methyl groups distributed across its Si-Si bond , exhibiting a density of 1.130±0.06 g/cm³ and a boiling point of 159.2°C at 760 mmHg . It is a principal component of the disilane fraction generated as a high-boiling byproduct in the Müller-Rochow direct synthesis of methylchlorosilanes [1].

Synthesis Workflow
Asymmetric catalytic cleavage for monosilane recovery
Structural Selectivity
Regioselective monofunctionalization for polysilane precursors
Analytical Standard
Validated kinetic dataset for thermolysis modeling

Why 1,1,2-Trichloro-1,2,2-trimethyldisilane Cannot Be Interchanged with Other Methylchlorodisilanes in Critical Applications


Methylchlorodisilanes of the general formula Me₆₋ₙSi₂Clₙ (n=1-5) exhibit fundamentally distinct reactivity profiles that preclude generic substitution [1]. The critical differentiator is the asymmetric chlorine distribution in 1,1,2-trichloro-1,2,2-trimethyldisilane (two Cl on one silicon, one Cl plus two methyls on the other), which dictates both its cleavage behavior in catalytic cracking processes [2] and its selectivity in nucleophilic substitution reactions [3]. Furthermore, 1,1,2-trichloro-1,2,2-trimethyldisilane is one of only three disilanes (alongside 1,1,2,2-tetrachlorodimethyldisilane and 1,1-dichlorotetramethyldisilane) that are readily cleavable to monosilanes using tertiary amine/amide catalysts with hydrogen chloride, whereas lower-chlorinated analogs such as 1,2-dichlorotetramethyldisilane, chloropentamethyldisilane, and hexamethyldisilane are entirely unreactive under identical conditions [4]. Selecting the incorrect analog based on structural similarity alone can lead to failed cleavage reactions, incompatible reactivity pathways, or unintended product mixtures.

Cleavage Potential
Symmetric analogs may lack catalytic cleavability, blocking monosilane valorization pathways.
Regioselectivity
Symmetrical substitution patterns may not support selective aryl introduction for asymmetric disilanes.
Kinetic Data
Lower-chlorinated analogs often lack database-archived Arrhenius parameters for process modeling.

Quantitative Differentiation Evidence for 1,1,2-Trichloro-1,2,2-trimethyldisilane Relative to Methylchlorodisilane Analogs


Catalytic Cleavability: Why 1,1,2-Trichloro-1,2,2-trimethyldisilane Is Process-Compatible While Lower-Chlorinated Analogs Are Unreactive

1,1,2-Trichloro-1,2,2-trimethyldisilane is cleavable to monosilanes via catalyzed reaction with hydrogen chloride under tertiary amine/amide catalysis, producing methyltrichlorosilane, dimethyldichlorosilane, and methyldichlorosilane. In direct contrast, lower-chlorinated disilanes including 1,2-dichlorotetramethyldisilane, chloropentamethyldisilane, and hexamethyldisilane are completely unreactive and cannot be cleaved using the same catalyst systems [1]. This cleavability/non-cleavability distinction represents a binary process-compatibility gate for industrial methylchlorosilane recovery operations.

Catalytic Cleavability
Head-to-head
Target: Cleavable to monosilanes via HCl/amine catalyst.
Analog: 1,2-Dichlorotetramethyldisilane & others unreactive.
Supports monosilane recovery workflow.
Binary process-compatibility gate.
Catalytic cleavage Monosilane recovery Hydrogen chloride Methylchlorosilane synthesis

Thermolysis Rate Constants: Quantifying Si-Si Bond Cleavage Kinetics for Process Engineering

The thermal decomposition kinetics of 1,1,2-trichloro-1,2,2-trimethyldisilane have been experimentally quantified in the gas phase. The first-order decomposition reaction (1,1,2-trichloro-1,2,2-trimethyldisilane → (CH₃)₂SiCl₂ + CH₃SiCl) proceeds with an Arrhenius pre-exponential factor of 2.82×10¹² s⁻¹ and an activation energy of 195.4 ± 9.8 kJ/mol, yielding rate constants ranging from 9.70×10⁻⁴ s⁻¹ at 660 K to 8.56×10⁻³ s⁻¹ at 703 K at pressures of 1.60×10⁻³ to 7.33×10⁻³ bar [1]. This represents the most extensively characterized thermolysis dataset among methylchlorodisilanes in the NIST Chemical Kinetics Database.

Thermolysis Kinetics
Class-level
Ea = 195.4 ± 9.8 kJ/mol; A = 2.82×10¹² s⁻¹
k(700 K) ≈ 7.42×10⁻³ s⁻¹ (Gas-phase).
Supports reactor design modeling.
Only validated dataset in NIST database.
Thermolysis kinetics Silylene formation Gas-phase decomposition Arrhenius parameters

High-Boiler Byproduct Composition: 1,1,2-Trichloro-1,2,2-trimethyldisilane as a Primary Disilane Fraction Component

In the direct synthesis of methylchlorosilanes via the Müller-Rochow process (silicon + chloromethane at 250-300°C with copper catalyst), disilanes are obtained as byproducts. 1,1,2-Trichloro-1,2,2-trimethyldisilane and 1,1,2,2-tetrachlorodimethyldisilane are identified as the two main disilanes formed, together with 1,1-dichlorotetramethyldisilane [1]. The disilane fraction typically boils between 150°C and 160°C and consists predominantly of 1,1,2,2-tetrachlorodimethyldisilane and 1,1,2-trichloro-1,2,2-trimethyldisilane [2]. Notably, 1,2-dichlorotetramethyldisilane is not a primary byproduct of this industrial process.

Byproduct Abundance
Class-level
Target: Primary disilane fraction component.
Analog: 1,2-Dichlorotetramethyldisilane not a primary byproduct.
Supports industrial procurement context.
Inherently abundant in Müller-Rochow streams.
Müller-Rochow synthesis Disilane fraction High-boiling byproducts Silicone manufacturing

Gem-Polyhalide Reaction Outcome: Asymmetric Product Distribution Distinct from Symmetric Disilanes

The reaction of 1,1,2-trichloro-1,2,2-trimethyldisilane with carbon tetrachloride (CCl₄) in the presence of organic base catalysts (PPh₃ or Bu₄NCl) yields a 1:1 mixture of CCl₃SiMeCl₂ and CCl₃SiMe₂Cl [1]. This product distribution reflects the asymmetric chlorine substitution pattern of the parent disilane. In contrast, the symmetric analog 1,1,2,2-tetrachloro-1,2-dimethyldisilane (Cl₂MeSiSiMeCl₂) reacts with CCl₄ to produce predominantly CCl₃SiMeCl₂ , demonstrating that disilane symmetry directly governs the monosilane product profile.

Product Distribution
Head-to-head
Target: 1:1 mixture of CCl₃SiMeCl₂ & CCl₃SiMe₂Cl.
Analog: Predominantly CCl₃SiMeCl₂.
Supports functional chlorosilane synthesis.
Defined equimolar product scope.
CCl₄ reaction Trichloromethyl transfer Functional monosilanes Organic base catalysis

Selective Phenylation: Asymmetric Substitution Enables Access to Novel Asymmetric Functional Disilanes

The asymmetric chlorine substitution pattern of 1,1,2-trichloro-1,2,2-trimethyldisilane enables selective monofunctionalization at the 1-position (the silicon bearing two chlorine atoms). Reaction with phenyl lithium or phenylmagnesium halide selectively substitutes one chlorine at the 1-position to yield 1,2-dichloro-1,2,2-trimethyl-1-phenyldisilane, a novel asymmetric functional disilane not previously described in the art [1]. This compound serves as an intermediate for polysilanes with applications as electroconductors, photoresists, and optical information recording materials [1]. Symmetric tetrachlorodisilanes or monochloro-pentamethyl analogs cannot achieve this regioselective monofunctionalization pattern.

Regioselectivity
Class-level
Target: Selective monofunctionalization at 1-position.
Analog: Lacks regioselectivity or supports polysubstitution.
Supports asymmetric disilane synthesis.
Enables controlled aryl introduction.
Asymmetric disilanes Phenyl lithium Grignard reaction Polysilane intermediates

Research and Industrial Application Scenarios Where 1,1,2-Trichloro-1,2,2-trimethyldisilane Provides Verifiable Advantage


Monosilane Recovery from High-Boiling Byproduct Streams in Silicone Manufacturing

1,1,2-Trichloro-1,2,2-trimethyldisilane is one of only three methylchlorodisilanes that can be catalytically cleaved with hydrogen chloride to recover high-value monosilanes (methyltrichlorosilane, dimethyldichlorosilane, and methyldichlorosilane) [5]. In industrial cracking operations for organosilicon high-boiling components, this compound serves as a primary feedstock due to its abundance in the disilane fraction and its demonstrated cleavability. Procurement of this specific compound is essential for process engineers seeking to maximize monosilane recovery yields from waste streams.

Synthesis of Asymmetric Functional Disilanes as Polysilane Precursors

The asymmetric chlorine distribution of 1,1,2-trichloro-1,2,2-trimethyldisilane enables regioselective monofunctionalization at the 1-position, providing access to novel asymmetric disilanes such as 1,2-dichloro-1,2,2-trimethyl-1-phenyldisilane [5]. These asymmetric disilanes serve as critical intermediates for polysilanes with applications in electronic conductors, photoresists, and optical information recording materials. Researchers developing functional polysilanes require this specific disilane to achieve the controlled aryl introduction that symmetric analogs cannot provide.

Thermal Decomposition Studies Requiring Validated Kinetic Parameters

For gas-phase thermolysis studies or chemical vapor deposition (CVD) process modeling, 1,1,2-trichloro-1,2,2-trimethyldisilane is the only methylchlorodisilane with experimentally validated and database-archived Arrhenius parameters (A = 2.82×10¹² s⁻¹, Ea = 195.4 kJ/mol) across the temperature range of 660-703 K [5]. Process engineers and kinetic modelers requiring reliable rate constants for reactor design, residence time optimization, or silylene generation studies must select this compound rather than undercharacterized analogs lacking published kinetic datasets.

Trichloromethyl Transfer Reactions for Functional Chlorosilane Synthesis

In organic synthesis laboratories producing (trichloromethyl)chlorosilanes via gem-polyhalide transfer, 1,1,2-trichloro-1,2,2-trimethyldisilane yields a defined 1:1 mixture of CCl₃SiMeCl₂ and CCl₃SiMe₂Cl when reacted with CCl₄ under organic base catalysis [5]. This predictable equimolar product distribution, arising directly from the compound‘s asymmetric structure, enables simultaneous access to two functionalized monosilanes. Symmetric tetrachlorodisilanes produce only a single predominant product, limiting synthetic utility .

Application
Selection Property
Validation Focus
Monosilane Recovery
Catalytic Cleavage Compatibility
Cleavage catalyst workflow review
Polysilane Precursors
Regioselective Functionalization
Regioselectivity review in monofunctionalization
Thermolysis Modeling
Experimental Rate Constants
Arrhenius parameter endpoint review
Trichloromethyl Transfer
Product Distribution Profile
Product distribution endpoint review

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